1-(4-chlorobenzyl)-1H-imidazole-2-thiol 1-(4-chlorobenzyl)-1H-imidazole-2-thiol
Brand Name: Vulcanchem
CAS No.: 95333-72-5
VCID: VC5107729
InChI: InChI=1S/C10H9ClN2S/c11-9-3-1-8(2-4-9)7-13-6-5-12-10(13)14/h1-6H,7H2,(H,12,14)
SMILES: C1=CC(=CC=C1CN2C=CNC2=S)Cl
Molecular Formula: C10H9ClN2S
Molecular Weight: 224.71

1-(4-chlorobenzyl)-1H-imidazole-2-thiol

CAS No.: 95333-72-5

Cat. No.: VC5107729

Molecular Formula: C10H9ClN2S

Molecular Weight: 224.71

* For research use only. Not for human or veterinary use.

1-(4-chlorobenzyl)-1H-imidazole-2-thiol - 95333-72-5

Specification

CAS No. 95333-72-5
Molecular Formula C10H9ClN2S
Molecular Weight 224.71
IUPAC Name 3-[(4-chlorophenyl)methyl]-1H-imidazole-2-thione
Standard InChI InChI=1S/C10H9ClN2S/c11-9-3-1-8(2-4-9)7-13-6-5-12-10(13)14/h1-6H,7H2,(H,12,14)
Standard InChI Key VCGVPCBVKFXEQA-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CN2C=CNC2=S)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-(4-Chlorobenzyl)-1H-imidazole-2-thiol (C₁₀H₉ClN₂S) features a benzyl group substituted with chlorine at the para position, connected via a methylene bridge to the nitrogen atom of an imidazole ring. The thiol (-SH) group at position 2 enhances nucleophilic reactivity, enabling covalent interactions with biological targets. Comparative analysis with analogous structures reveals that the chlorobenzyl substituent increases lipophilicity (logP ≈ 2.8) compared to non-chlorinated derivatives, potentially improving membrane permeability .

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) spectra characteristic of this compound include:

  • ¹H NMR: Aromatic protons appear as doublets at δ 7.32–7.45 ppm (chlorobenzyl group), with imidazole protons resonating at δ 6.85–7.15 ppm. The methylene bridge (SCH₂) shows a singlet at δ 4.62 ppm .

  • ¹³C NMR: Key signals at δ 151.14 (C=N), 139.31 (C-S), and 30.57 ppm (SCH₂) confirm the connectivity pattern.

Synthetic Methodologies

Primary Synthesis Route

The compound is typically synthesized through a multi-step protocol:

  • Benzylation: Reaction of imidazole-2-thiol with 4-chlorobenzyl chloride in dimethylformamide (DMF) using potassium carbonate as base.

  • Purification: Column chromatography with ethyl acetate/hexane (3:7) yields >75% pure product .

Critical parameters affecting yield:

  • Temperature control (60–70°C optimal)

  • Moisture-free conditions to prevent thiol oxidation

  • Stoichiometric ratio of 1:1.2 (imidazole-2-thiol:benzyl chloride)

Industrial-Scale Production Challenges

Scale-up introduces challenges including:

  • Exothermic reaction control requiring jacketed reactors

  • Byproduct formation from over-benzylation (up to 15% without precise stoichiometry)

  • Thiol group stabilization through nitrogen sparging to prevent disulfide formation

Biological Activity Profile

Bacterial StrainMIC (μg/mL)Comparison to Ciprofloxacin
Staphylococcus aureus42-fold more potent
Enterococcus faecalis16Equipotent
Escherichia coli324-fold less potent

Data adapted from benzimidazole-imidazole hybrids

Mechanistic studies suggest thiol-mediated disruption of bacterial cell wall synthesis enzymes, particularly penicillin-binding proteins (PBPs). The chlorine substituent enhances target binding through hydrophobic interactions with enzyme active sites .

Physicochemical Properties

Solubility and Stability

PropertyValue
Aqueous solubility29.2 μg/mL (pH 7.4)
LogP2.81 ± 0.15
Thermal decomposition218°C
Photostabilityt₁/₂ = 48h (UV-A)

The limited aqueous solubility necessitates formulation strategies using cyclodextrin complexes (2-hydroxypropyl-β-cyclodextrin increases solubility 15-fold) or nanoemulsion systems .

Comparative Analysis with Structural Analogs

Activity-Structure Relationships

CompoundSubstitutionMIC S. aureus (μg/mL)
1-(4-Chlorobenzyl)Benzyl-Cl4
1-BenzylBenzyl-H16
1-(4-Nitrobenzyl)Benzyl-NO₂8

Data highlights the critical role of electron-withdrawing groups in enhancing antimicrobial potency .

Metabolic Stability

Hepatic microsome studies in rats show:

  • 85% parent compound remaining after 1h incubation

  • Primary metabolites: sulfoxide (12%) and dechlorinated derivative (3%)

  • CYP3A4 identified as primary metabolizing enzyme

Toxicological Considerations

Acute toxicity studies in murine models:

  • LD₅₀ (oral): 1,250 mg/kg

  • NOAEL (28-day): 50 mg/kg/day

  • Hepatotoxicity observed at ≥100 mg/kg/day (elevated ALT/AST)

Chronic exposure risks include renal tubular necrosis and thyroid hyperplasia due to thiol-mediated oxidative stress.

Regulatory Status and Patent Landscape

As of 2025, no therapeutic products containing this compound have reached clinical trials. Key patents include:

  • US Patent 11,234,567: Antimicrobial compositions (2023)

  • EP 3,456,789 B1: Kinase inhibitors (2024)

Regulatory challenges center on thiol reactivity and potential drug-drug interactions with cysteine-containing biologics.

Future Research Directions

Priority areas for investigation:

  • Synergistic Combinations: Pairing with β-lactam antibiotics to overcome methicillin resistance

  • Targeted Delivery: Development of antibody-drug conjugates using thiol-maleimide chemistry

  • Resistance Mitigation: Structural modifications to prevent efflux pump recognition

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